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molecular formula C7H13NO2 B8402898 (+/-)-2-(Cyclobutyloxy)-propanamide

(+/-)-2-(Cyclobutyloxy)-propanamide

Cat. No. B8402898
M. Wt: 143.18 g/mol
InChI Key: UJDWSAIJHBTJBA-UHFFFAOYSA-N
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Patent
US09062041B2

Procedure details

To a suspension of 732 mg of sodium hydride in 15 ml THF, 2.0 g of cyclobutanol in 0.5 ml THF were added dropwise and stirred for 30 minutes at 25° C. The reaction mixture was then cooled to 0° C. and 2.11 g of (+/−) 2-bromopropanamide in 0.5 ml tetrahydrofuran were added dropwise and then stirred for 18 hours at 25° C. The reaction mixture was poured onto ice-water and extracted once with 75 ml dichloromethane. The organic phase was washed with saturated sodium chloride solution, dried over sodium sulphate and concentrated in vacuo after filtration. The crude product thus obtained was purified by column chromatography on silica gel with hexane/0-50% ethyl acetate. Yield: 0.79 g of the title compound.
Quantity
732 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
2.11 g
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH:3]1([OH:7])[CH2:6][CH2:5][CH2:4]1.Br[CH:9]([CH3:13])[C:10]([NH2:12])=[O:11]>C1COCC1>[CH:3]1([O:7][CH:9]([CH3:13])[C:10]([NH2:12])=[O:11])[CH2:6][CH2:5][CH2:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
732 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2 g
Type
reactant
Smiles
C1(CCC1)O
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.11 g
Type
reactant
Smiles
BrC(C(=O)N)C
Name
Quantity
0.5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirred for 18 hours at 25° C
Duration
18 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice-water
EXTRACTION
Type
EXTRACTION
Details
extracted once with 75 ml dichloromethane
WASH
Type
WASH
Details
The organic phase was washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
after filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CCC1)OC(C(=O)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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